
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) is a synthetic compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound contains a tert-butyloxycarbonyl (Boc) protecting group, a benzyl ester (OBn) protecting group, and a methyl ester (OMe) protecting group, which help in preventing unwanted side reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) typically involves the following steps:
Protection of Amino Groups: The amino groups of glutamic acid and lysine are protected using tert-butyloxycarbonyl (Boc) groups.
Esterification: The carboxyl groups of glutamic acid are esterified with benzyl alcohol to form benzyl esters (OBn).
Coupling Reaction: The protected glutamic acid and lysine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Methyl Ester Formation: The carboxyl group of lysine is esterified with methanol to form a methyl ester (OMe).
Industrial Production Methods
Industrial production of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glutamic acid and lysine are protected using Boc groups.
Automated Esterification: Automated systems are used for the esterification of carboxyl groups with benzyl alcohol and methanol.
High-Throughput Coupling: High-throughput reactors are employed for the coupling reaction, ensuring efficient and consistent production.
化学反应分析
Types of Reactions
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) undergoes various chemical reactions, including:
Deprotection: Removal of Boc, OBn, and OMe protecting groups using specific reagents.
Substitution: Substitution reactions involving the amino and carboxyl groups.
Hydrolysis: Hydrolysis of ester bonds to form free carboxylic acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for OBn removal, and sodium hydroxide (NaOH) for OMe removal.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to cleave ester bonds.
Major Products
Deprotected Amino Acids: Free glutamic acid and lysine.
Substituted Derivatives: Various substituted amino acids depending on the nucleophile used.
Hydrolyzed Products: Free carboxylic acids from ester hydrolysis.
科学研究应用
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Material Science: Applied in the synthesis of peptide-based materials and nanostructures.
作用机制
The mechanism of action of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The compound interacts with coupling reagents and catalysts to form peptide bonds, leading to the formation of peptides and proteins.
相似化合物的比较
Similar Compounds
Boc-DL-Glu(OBn)-DL-Lys(1)-OH: Similar structure but lacks the methyl ester group.
Boc-DL-Glu(OBn)-DL-Lys(1)-OBn: Similar structure but has benzyl ester instead of methyl ester.
Boc-DL-Glu(OBn)-DL-Lys(1)-NH2: Similar structure but has an amide group instead of methyl ester.
Uniqueness
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) is unique due to its combination of protecting groups, which provide stability and reactivity during peptide synthesis. The presence of both benzyl and methyl esters allows for selective deprotection and functionalization, making it a versatile compound in synthetic chemistry.
属性
IUPAC Name |
methyl 2,6-bis[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVAQYBFHAIYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
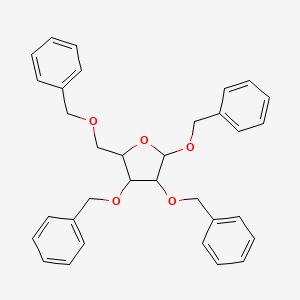

![Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate](/img/structure/B13394264.png)
![12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl-](/img/structure/B13394267.png)
![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394271.png)
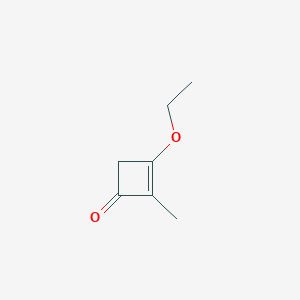
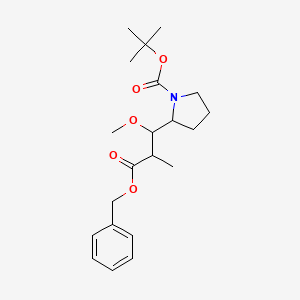
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)

![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)

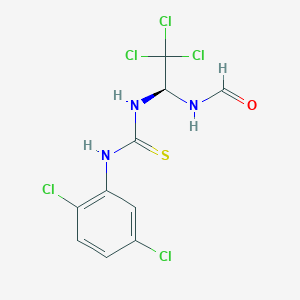
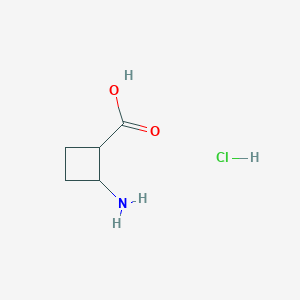
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
